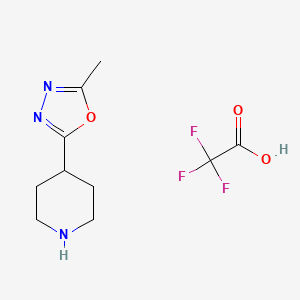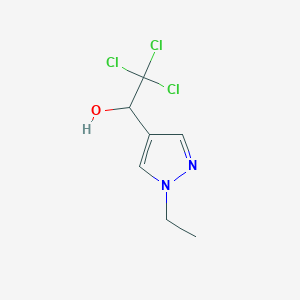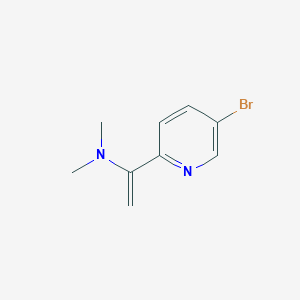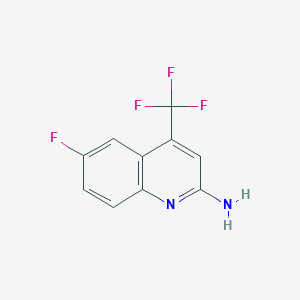
6-Fluoro-4-(trifluoromethyl)quinolin-2-amine
Descripción general
Descripción
6-Fluoro-4-(trifluoromethyl)quinolin-2-amine, or 6-FQ, is an organic compound and a member of the quinoline family. It is a colorless, volatile solid with a slightly pungent odor. 6-FQ has been studied extensively for its potential use in a variety of scientific applications, including synthesis and drug discovery.
Aplicaciones Científicas De Investigación
Anticancer Activity
Amino- and fluoro-substituted quinoline derivatives, including 6-fluoro-4-(trifluoromethyl)quinolin-2-amine, have demonstrated significant potential in anticancer applications. These compounds have shown potent cytotoxic effects against various carcinoma cell lines, indicating their promise as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Chemical Interactions and Synthesis
The interaction of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia has been studied, demonstrating the complex chemical behavior of these compounds (Gurskaya, Selivanova, & Shteingarts, 2012). Additionally, studies on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which include this compound, have revealed their potential antimicrobial properties (Holla et al., 2006).
Antimicrobial Activity
There has been research on the synthesis of new trifluoromethyl quinoline derivatives, which include this compound, showing significant antimicrobial activity against various microorganisms (Garudachari et al., 2014).
Photophysical and Biomolecular Binding Properties
Studies on the photophysical analyses and biomolecular binding properties of this compound derivatives have demonstrated their strong interactions with ct-DNA, indicating their potential use in photodynamic therapy and as DNA-targeting agents (Bonacorso et al., 2018).
Antiviral Properties
Quinoline derivatives, including this compound, have shown promising results as potent inhibitors of viruses like SARS-CoV-2, suggesting their potential in the treatment of emerging viral infections (Seliem et al., 2021).
Propiedades
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(15)16-8/h1-4H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVQBWAJXISTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705222 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1116339-59-3 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)
![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)
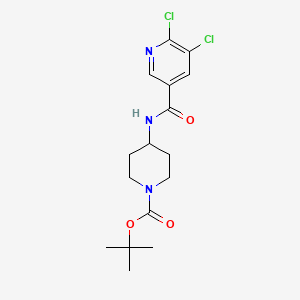
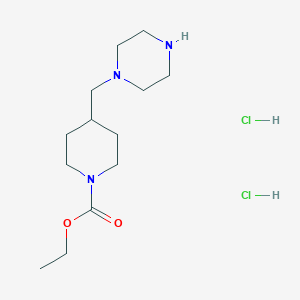
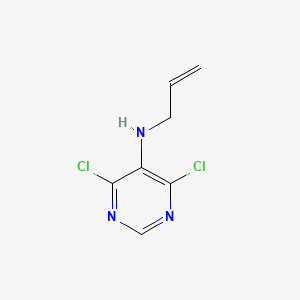
![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)

amine oxalate](/img/structure/B1396446.png)

